molecular formula C10H18N2S B2516627 N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 748776-68-3

N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B2516627
CAS RN: 748776-68-3
M. Wt: 198.33
InChI Key: AFOLMFKYZXWSRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted thiazolamine derivatives has been explored in various studies. For instance, the synthesis of thiazolopyrimidine derivatives involved initial reactions of 2-methyl-cyclohexanone with aromatic aldehydes to yield intermediates, which were further reacted to produce the desired compounds . Another study reported the reaction of 2-methylamino-2-thiazoline with alkyl acyl halides to produce N-acyl-2-methylamino-2-thiazolines, which were used as chemoselective acylating agents . Additionally, the formation of N-(1,3-thiazol-5(4H)-ylidene)amines was achieved through 1,3-dipolar cycloaddition of azides with thiones .

Molecular Structure Analysis

The molecular structure of N-substituted thiazolamines has been confirmed through various spectroscopic techniques. For example, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed by IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . Similarly, the structure of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was elucidated using IR, 1H-NMR, 13C-NMR, and mass spectral data .

Chemical Reactions Analysis

The reactivity of N-substituted thiazolamines in chemical reactions has been demonstrated in various contexts. For instance, the cyclization of activated methylene isocyanides with carbamimidothioates was reported for the synthesis of N,1-aryl-1H-imidazol-5-amines, showcasing the diversity of reactions involving thiazolamine derivatives . Another study highlighted the competitive reactivity of aryl isothiocyanates with nucleophilic 1,3-dipoles, leading to the formation of tricyclic thiazolo[4,5-d][1,2,3]triazoles . Furthermore, the stereoselective 1,3-dipolar cycloaddition of an enantiomerically pure 1,3-thiazole-5(4H)-thione with an azomethine ylide was investigated, resulting in optically active spirocyclic cycloadducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted thiazolamines are closely related to their molecular structure and reactivity. The antimicrobial activities of some synthesized thiazolopyrimidine derivatives were reported, indicating the potential biological applications of these compounds . The chemoselectivity of N-acyl-2-methylamino-2-thiazolines as acylating agents suggests their utility in synthetic chemistry . The in vitro antibacterial activity of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine against specific bacterial strains further demonstrates the relevance of these compounds in medicinal chemistry .

Mechanism of Action

The mechanism of action of a compound depends on its specific chemical structure and the system in which it’s acting. For example, many drugs work by binding to specific receptors in the body .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, many amines are irritants and can be harmful if swallowed or inhaled .

Future Directions

The future directions for research on a specific compound would depend on its properties and potential applications. For example, if the compound showed promising biological activity, it could be studied further as a potential drug .

properties

IUPAC Name

N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S/c1-8-4-2-3-5-9(8)12-10-11-6-7-13-10/h8-9H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOLMFKYZXWSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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